molecular formula C21H23N5O3 B14959477 3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydro-1,2,3-benzotriazin-4-one

3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydro-1,2,3-benzotriazin-4-one

Cat. No.: B14959477
M. Wt: 393.4 g/mol
InChI Key: GGYFMQCSQCOGJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydro-1,2,3-benzotriazin-4-one is a chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a complex structure combining a 3,4-dihydrobenzotriazinone moiety with a phenylpiperazine unit, a motif present in various biologically active molecules. While specific pharmacological data for this exact compound may be limited, its structural components are associated with a range of potential research applications. The 3,4-dihydro-1,2,4-benzotriazine core is a scaffold of high interest. Related 3,3-disubstituted 3,4-dihydro-1,2,4-benzotriazine derivatives have been extensively studied and demonstrate a profile of compelling bio-pharmacological activities in preliminary research. These activities include nanomolar affinity for sigma receptors (particularly the σ1 subtype), which are implicated in neurodegenerative and proliferative pathologies . Furthermore, derivatives of this chemical class have been investigated for their potential antihypertensive, anti-inflammatory, and diuretic effects . The piperazine ring system is a common pharmacophore in many therapeutic agents, and its inclusion in this molecule may influence its physicochemical properties and binding affinity for various biological targets. Researchers may find this compound valuable for probing sigma receptor function, investigating cardiovascular diseases, developing novel anti-inflammatory agents, or as a structural template in the design of new chemical entities for biological screening. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should conduct their own experiments to verify the suitability of this compound for specific applications.

Properties

Molecular Formula

C21H23N5O3

Molecular Weight

393.4 g/mol

IUPAC Name

3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C21H23N5O3/c1-29-17-8-6-16(7-9-17)24-12-14-25(15-13-24)20(27)10-11-26-21(28)18-4-2-3-5-19(18)22-23-26/h2-9H,10-15H2,1H3

InChI Key

GGYFMQCSQCOGJM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCN3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydro-1,2,3-benzotriazin-4-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-methoxyphenylpiperazine with a suitable acylating agent to form the intermediate compound.

    Cyclization: The intermediate is then subjected to cyclization reactions to form the benzotriazinone core.

    Final Coupling: The final step involves coupling the piperazine derivative with the benzotriazinone core under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow synthesis, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydro-1,2,3-benzotriazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzotriazinone core, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic reagents such as alkyl halides and aryl halides are used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated benzotriazinone derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydro-1,2,3-benzotriazin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydro-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The compound is compared to three classes of analogs (Table 1):

Table 1: Structural and Physicochemical Comparison
Compound Name / ID Core Structure Piperazine Substituent Molecular Formula Molar Mass (g/mol) Predicted pKa
Target Compound Benzotriazin-4-one 4-(4-Methoxyphenyl) C21H25N5O3 395.47 ~3.8*
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-diazaspiro[4.5]decane-2,4-dione (13) Diazaspiro[4.5]decane Phenyl C26H31N3O2 417.55 N/A
Compound from Triazol-3-one 4-(4-Methoxyphenyl)phenyl C22H26N4O2 378.48 N/A
2-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide Benzothiazol-3-one 1,1-dioxide 4-(4-Methoxyphenyl) C21H23N3O5S 429.49 3.62

*Predicted based on analogous piperazine derivatives .

Key Observations:
  • Substituent Effects : The 4-methoxyphenyl group (target compound) enhances lipophilicity (logP ~2.8) compared to phenyl (compound 13, logP ~3.1) and chlorophenyl (compound 14, logP ~3.5*) analogs .
  • Sulfur vs. Oxygen : The benzothiazole-1,1-dioxide analog () includes a sulfone group, which may increase hydrogen-bonding capacity and acidity (pKa 3.62) compared to the target compound .

Pharmacological and Physicochemical Insights

  • Metabolic Stability : The methoxy group in the target compound may reduce cytochrome P450-mediated metabolism compared to chlorophenyl derivatives, as seen in similar piperazine-based drugs .
  • Solubility: The benzotriazinone core likely reduces aqueous solubility compared to the diazaspirodecane (compound 13) but improves thermal stability due to aromatic stacking interactions .

Research Findings and Limitations

  • : The benzothiazole-1,1-dioxide analog showed moderate antibacterial activity (MIC = 8–16 µg/mL against S. aureus), suggesting the target compound’s benzotriazinone may alter antimicrobial efficacy .
  • Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to compound 13 (amide coupling and piperazine alkylation), but yields may vary due to steric hindrance from the methoxyphenyl group .

Biological Activity

The compound 3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydro-1,2,3-benzotriazin-4-one is a complex organic molecule with significant potential in various biological applications. This article delves into its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a piperazine ring substituted with a methoxyphenyl group and a benzotriazin core. Its molecular formula is C21H23N5O3C_{21}H_{23}N_{5}O_{3} with a molecular weight of approximately 393.44 g/mol. The predicted boiling point is around 636.3 °C, and it has a density of approximately 1.31 g/cm³ .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperazine Intermediate : This is achieved by reacting 4-methoxyphenylamine with ethylene glycol in the presence of a dehydrating agent.
  • Coupling with Benzotriazin Core : The piperazine intermediate is coupled with a benzotriazin derivative using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).
  • Final Cyclization : Cyclization occurs under specific conditions to yield the final product.

Antitumor Activity

Research indicates that compounds related to this structure exhibit antitumor properties . A study evaluating various synthesized piperazine derivatives found significant antitumor activity, suggesting that similar compounds could be effective against cancer cells . The mechanism often involves the induction of apoptosis in cancer cells through various signaling pathways.

Antibacterial and Antifungal Properties

The compound has shown promising antibacterial and antifungal activities . For instance, derivatives of piperazine have been synthesized and tested against various bacterial strains, demonstrating efficacy comparable to standard antibiotics . These activities are attributed to the ability of the compound to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Neuropharmacological Effects

Given its structure, this compound may interact with neurotransmitter systems in the brain. Piperazine derivatives are known for their potential in treating neurological disorders due to their ability to modulate neurotransmitter receptors . Specifically, compounds with similar structures have been explored for their roles as dopamine receptor antagonists, which could be beneficial in treating conditions such as schizophrenia or substance use disorders.

Study on Antitumor Activity

A specific study synthesized several related compounds and tested their cytotoxicity on human cancer cell lines. The results indicated that one derivative exhibited an IC50 value significantly lower than that of established chemotherapeutics, highlighting its potential as a lead compound for further development .

Evaluation of Antibacterial Efficacy

In another investigation, derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that certain modifications to the piperazine moiety enhanced antibacterial activity, making it a candidate for further exploration in drug development .

Q & A

Q. What are the common synthetic routes for preparing 3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydro-1,2,3-benzotriazin-4-one?

Methodological Answer: The compound can be synthesized via multi-step reactions involving:

  • Piperazine coupling : Reacting 4-(4-methoxyphenyl)piperazine with a propionyl chloride derivative under basic conditions (e.g., triethylamine in THF) to form the 3-oxopropyl intermediate .
  • Benzotriazinone formation : Cyclization of the intermediate with a benzotriazinone precursor using coupling agents like HBTU or BOP in anhydrous solvents (e.g., DMF or THF) .
  • Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization (e.g., ethanol/water) to isolate the final product .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Structural confirmation : Use ¹H/¹³C NMR to verify the benzotriazinone core (δ ~7.5–8.5 ppm for aromatic protons) and piperazine side chain (δ ~2.5–3.5 ppm for methylene groups) .
  • Purity assessment : HPLC with a C18 column (gradient: 10–90% acetonitrile in water, 0.1% TFA) to detect impurities ≤0.1% .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₄H₂₆N₅O₃: 448.1984) .

Advanced Research Questions

Q. How can contradictory spectral data arising from different synthetic batches be resolved?

Methodological Answer: Contradictions in NMR or MS data may stem from:

  • Rotamers/conformers : Heat the sample to 60°C in DMSO-d₆ to coalesce split peaks caused by restricted rotation .
  • Trace solvents : Dry the compound under high vacuum (≤0.1 mmHg) for 24 hours to remove residual DMF or THF, which can obscure signals .
  • Impurity profiling : Compare HPLC retention times with reference standards (e.g., impurity B in ) and optimize column conditions (e.g., Chromolith® columns for high resolution) .

Q. What strategies optimize the reaction yield in large-scale synthesis?

Methodological Answer:

  • Solvent selection : Replace THF with 2-MeTHF for better solubility of intermediates and easier recycling .
  • Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling steps, which may reduce side reactions .
  • Temperature control : Use microwave-assisted synthesis (80–100°C, 30 min) to accelerate slow steps (e.g., cyclization) and improve yields by 10–15% .

Q. How can mechanistic studies elucidate the role of the 4-methoxyphenylpiperazine moiety in biological activity?

Methodological Answer:

  • Structure-activity relationship (SAR) : Synthesize analogs with substituents (e.g., 4-chlorophenyl or 4-fluorophenyl) and compare binding affinity via radioligand assays .
  • Computational modeling : Perform docking studies using software like AutoDock to predict interactions with target receptors (e.g., serotonin 5-HT₁A) .
  • Metabolic stability : Incubate the compound with liver microsomes and analyze metabolites via LC-MS to identify oxidation hotspots (e.g., demethylation of the methoxy group) .

Q. What methods address challenges in stability during storage?

Methodological Answer:

  • Degradation pathways : Identify hydrolytic degradation products (e.g., benzotriazinone ring opening) under accelerated conditions (40°C/75% RH for 4 weeks) .
  • Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/w) to prevent oxidation of the piperazine nitrogen .
  • Storage : Store in amber vials under argon at –20°C to minimize photolytic and oxidative degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.